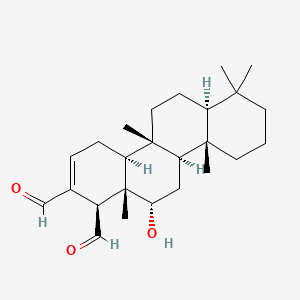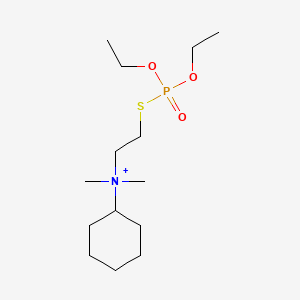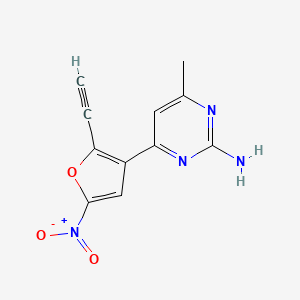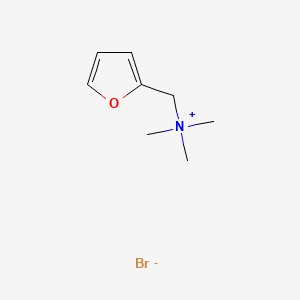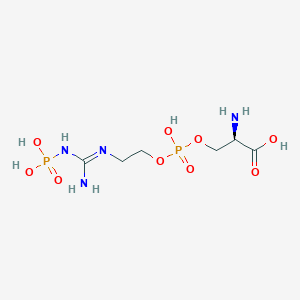
N-Phospho-D-lombricine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phospho-D-lombricine is a phosphoramide. It derives from a D-lombricine. It is an enantiomer of a N-phospho-L-lombricine.
Aplicaciones Científicas De Investigación
Formation and Precursors
N-Phospho-D-lombricine, primarily found in earthworms, has been a subject of interest due to its role as a phosphagen. Studies have shown that its biological precursor is serine ethanolamine phosphodiester, which suggests a specific biosynthetic pathway involving the transfer of the amidino group of arginine to serine ethanolamine phosphodiester. This insight is crucial for understanding the unique biochemistry of earthworms (Rossiter, Gaffney, Rosenberg, & Ennor, 1960), (Rosenberg & Ennor, 1960).
Enzymatic Interactions
Research has also focused on lombricine kinase, an enzyme involved in the metabolism of N-Phospho-D-lombricine. Understanding the structure and function of this enzyme is key to understanding how earthworms manage their energy resources at a molecular level. This includes studies on the structural aspects of lombricine kinase and its analogies with other phosphagen kinases (Bush et al., 2011).
Biochemical Significance
Furthermore, the biochemical significance of N-Phospho-D-lombricine extends to its role in energy metabolism. Studies have delved into the dynamic between ATP and ADP concentrations in relation to the presence of lombricine, providing insights into how earthworms manage energy under different physiological conditions (van Waarde et al., 1990).
Molecular Biology
On a molecular level, research on the intron/exon structure of the lombricine kinase gene in various species contributes to our understanding of the evolutionary and functional aspects of this enzyme within the phosphagen kinase family. This information is crucial for comparative studies across different species and understanding the evolutionary adaptations related to energy metabolism (Doumen, 2012).
Propiedades
Nombre del producto |
N-Phospho-D-lombricine |
|---|---|
Fórmula molecular |
C6H16N4O9P2 |
Peso molecular |
350.16 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[2-[[amino-(phosphonoamino)methylidene]amino]ethoxy-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/t4-/m1/s1 |
Clave InChI |
QOYUHKALUMVCHB-SCSAIBSYSA-N |
SMILES isomérico |
C(COP(=O)(O)OC[C@H](C(=O)O)N)N=C(N)NP(=O)(O)O |
SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O |
SMILES canónico |
C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




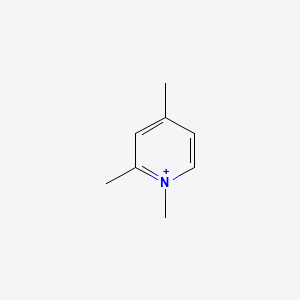

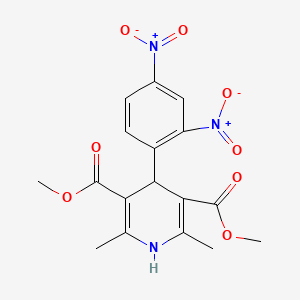
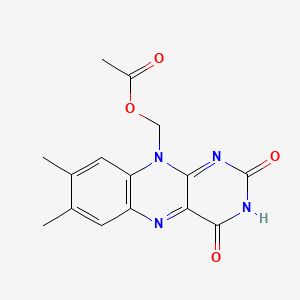
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hexadecanoate](/img/structure/B1195434.png)


